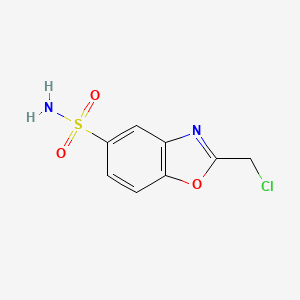

2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide

Description

2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide (CAS 936074-39-4) is a heterocyclic sulfonamide derivative characterized by a benzoxazole core substituted with a chloromethyl group at position 2 and a sulfonamide moiety at position 3. This compound is synthesized via Fe(III)-montmorillonite-catalyzed one-pot reactions involving acetophenones, aldehydes, and 2-sulfanyl-1,3-benzoxazole-5-sulfonamide under optimized conditions (ethanol solvent, 80°C, 20 minutes), yielding up to 99% purity . Industrially, it is marketed as a high-purity (99%) intermediate for agrochemicals, active pharmaceutical ingredients (APIs), and food additives, packaged in 25 kg cardboard drums .

Properties

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYMOZDZJCWLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587981 | |

| Record name | 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-39-4 | |

| Record name | 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of benzoxazole sulfonamide derivatives generally proceeds through:

- Formation of the benzoxazole core, often via condensation of 2-aminophenol with suitable aldehydes or equivalents.

- Introduction of sulfonyl or sulfonamide groups via sulfonation or sulfonyl chloride intermediates.

- Functionalization at the 2-position, such as chloromethylation, often through halogenation or substitution reactions.

These steps can be conducted sequentially or in a convergent manner depending on the desired substitution pattern and available intermediates.

Synthesis of the Benzoxazole Core

The benzoxazole ring is commonly synthesized by condensation of 2-aminophenol with aldehydes or related carbonyl compounds under acidic or catalytic conditions. Recent advances include:

- Use of nanocatalysts such as magnetic solid acid nanocatalysts or palladium-supported nanocatalysts to promote condensation under mild conditions with high yields (79–95%) and recyclability.

- Solvent-free grinding methods catalyzed by potassium ferrocyanide yielding benzoxazoles rapidly (within minutes) and in high yield (87–96%).

- Metal oxide catalysts like alumina enabling room temperature condensation with moderate yields (55–75%).

These methods provide efficient access to the benzoxazole scaffold, which is a prerequisite for further functionalization.

Introduction of the Sulfonamide Group at the 5-Position

The sulfonamide moiety is introduced typically through sulfonation followed by amination steps:

- Sulfonation is achieved by treating benzoxazole intermediates with chlorosulfonic acid (ClSO3H), often in organic solvents like dichloromethane or 1,2-dichloroethane, at temperatures ranging from 50 to 130 °C.

- The reaction requires careful control of equivalents; typically, 2.5 to 5 equivalents of chlorosulfonic acid are used relative to the benzoxazole substrate to ensure selective sulfonation at the 5-position.

- The sulfonic acid intermediate formed can be converted into sulfonyl chloride by treatment with thionyl chloride (SOCl2) under mild heating (around 65 °C), facilitating further amination or substitution reactions.

- Amination of the sulfonyl chloride intermediate with ammonia or amines yields the sulfonamide functionality. This step may involve protecting group strategies and hydrogenolysis for deprotection if necessary.

This sulfonation/amination sequence is scalable and amenable to industrial production due to its robustness and stereoselectivity when optically pure reagents are used.

Chloromethylation at the 2-Position

The chloromethyl group at the 2-position can be introduced by:

- Halogenation of a methylated benzoxazole intermediate using chlorinating agents such as thionyl chloride or sulfuryl chloride.

- Alternatively, direct chloromethylation can be performed by reaction with chloromethyl reagents under controlled conditions, ensuring selective substitution at the 2-position without affecting the sulfonamide group.

- The use of Grignard or alkyl lithium reagents followed by reaction with sulfuryl chloride and subsequent oxidation with chlorine can also lead to halosulfonyl benzoxazoles, which can be converted to chloromethyl derivatives.

The chloromethylation step requires careful temperature control (often below 60 °C initially, followed by heating to 85 °C) and inert atmosphere (nitrogen) to prevent side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzoxazole formation | 2-Aminophenol + aldehyde; acid/nanocatalyst; reflux or RT | Benzoxazole core with high yield (up to 95%) |

| 2 | Sulfonation | Chlorosulfonic acid (2.5-5 equiv), DCM or neat, 50-130 °C | 5-Sulfonic acid benzoxazole intermediate |

| 3 | Conversion to sulfonyl chloride | Thionyl chloride (SOCl2), ~65 °C, overnight | 5-Sulfonyl chloride benzoxazole intermediate |

| 4 | Amination | Ammonia or amine, suitable solvent, 0-60 °C, 1-24 h | 5-Sulfonamide benzoxazole derivative |

| 5 | Chloromethylation | Chloromethyl reagent or halogenation (SOCl2, sulfuryl chloride), controlled temp | 2-(Chloromethyl) substitution at benzoxazole 5-sulfonamide |

Research Findings and Yields

- The sulfonation step using chlorosulfonic acid and subsequent chlorination with SOCl2 provides good to excellent yields of sulfonyl chloride intermediates, which are key for sulfonamide formation.

- Nanocatalyst-mediated benzoxazole formation is efficient, environmentally friendly, and yields up to 95% under mild conditions.

- The overall synthetic route is flexible and scalable, allowing for the preparation of various substituted benzoxazole sulfonamides including the targeted 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide.

- The sulfonamide derivatives show enhanced biological activities, indicating that the synthetic methodology supports functional group tolerance and structural diversity.

Notes on Industrial and Laboratory Scale Preparation

- The described methods are compatible with industrial scale-up due to the use of readily available reagents (chlorosulfonic acid, thionyl chloride), straightforward reaction conditions, and achievable stereoselectivity.

- Protecting group strategies, such as t-butoxycarbonyl or carbobenzoxy groups, can be employed during amination steps to improve yield and purity.

- The chloromethylation step demands strict temperature and atmosphere control to avoid side reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Cyclization Reactions: The sulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines are formed.

Oxidation Products: Sulfonic acids or sulfoxides.

Reduction Products: Amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as:

- Antibacterial Agents : The compound exhibits significant activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating promising antibacterial properties .

- Antifungal and Anticancer Activities : Research has indicated that derivatives of this compound can inhibit the growth of fungal strains such as Candida albicans and exhibit anticancer properties against human colorectal carcinoma cell lines . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance these activities.

Enzyme Inhibition

The sulfonamide moiety in this compound plays a crucial role in inhibiting carbonic anhydrase enzymes. This inhibition affects physiological processes like pH regulation and ion transport within cells. Binding affinity studies reveal that the compound effectively blocks substrate access to the enzyme's active site .

Material Science

In material science, this compound is explored for its unique chemical properties that facilitate the development of advanced materials such as:

- Polymers and Coatings : Its reactivity allows it to be incorporated into polymer matrices, enhancing mechanical properties and stability .

- Solar Energy Applications : Recent studies have explored its use in flexible perovskite solar cells (PSCs), where it acts as an additive to improve device efficiency and mechanical stability .

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Benzoxazole with sulfonamide | Antibacterial | - |

| 4-Anilinoquinazoline derivative | Substituted at 2-position | Anticancer | - |

| Benzoxazole derivatives | Various substitutions | Antifungal | - |

| 2-Aminobenzothiazole-5-sulfonamide | Benzothiazole ring with sulfonamide | Antimicrobial | - |

Case Study 1: Anticancer Activity

In vitro studies on benzoxazole derivatives demonstrated that certain compounds derived from this compound exhibited IC50 values comparable to standard anticancer drugs. For example, one derivative showed an IC50 of 24.5 µM against HCT116 colorectal cancer cells, outperforming some conventional treatments .

Case Study 2: Enzyme Interaction

Research highlighted the interaction between this compound and carbonic anhydrase enzymes. The binding kinetics revealed that the compound has a strong affinity for the enzyme's active site, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase plays a critical role .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Table 1: Key Features of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide and Analogues

Functional and Pharmacological Differences

Antimicrobial Activity: The benzoxazole-5-sulfonamide derivative exhibits marked antimicrobial activity due to its sulfonamide group, which disrupts bacterial folate synthesis .

Synthetic Efficiency :

- Fe(III)-montmorillonite catalysis in benzoxazole-5-sulfonamide synthesis offers a 20-minute reaction time and high yields (up to 99%) , whereas oxadiazole and benzimidazole derivatives require multi-step protocols with longer durations .

Industrial Relevance: The chloromethyl-benzoxazole sulfonamide is commercially prioritized for agrochemicals and APIs , while the imidazopyridine analogue (CAS 57892-76-9) has a broader regional market footprint, with price data tracked across North America, Europe, and Asia .

Structural Determinants of Reactivity and Bioactivity

- Chloromethyl Group : Enhances electrophilicity, facilitating nucleophilic substitutions in downstream derivatization. This group is critical in both benzoxazole and imidazopyridine analogues for API synthesis .

- Sulfonamide vs. Sulfonyl Chloride : The sulfonamide in the target compound provides hydrogen-bonding capacity for antimicrobial targeting, while the sulfonyl chloride in 2-ethyl-benzoxazole-5-sulfonyl chloride () acts as a reactive intermediate for further functionalization .

- Heterocyclic Core : Benzoxazole and oxadiazole cores confer rigidity and metabolic stability, but benzimidazole derivatives () may exhibit superior DNA intercalation due to planar aromatic systems .

Biological Activity

2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide, with CAS number 936074-39-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole ring substituted with a chloromethyl group and a sulfonamide moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Activity | Method | MIC (µM) |

|---|---|---|---|

| Bacillus subtilis (Gram-positive) | Moderate | Tube dilution technique | 32 |

| Escherichia coli (Gram-negative) | Weak | Tube dilution technique | 128 |

| Candida albicans (Fungal) | Moderate | Tube dilution technique | 64 |

In vitro tests demonstrated that the compound exhibits significant activity against Bacillus subtilis and moderate activity against Candida albicans but limited effectiveness against Gram-negative bacteria like E. coli .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Standard Drug |

|---|---|---|

| HCT-116 (Colorectal carcinoma) | 24.5 | 5-Fluorouracil (29.2) |

| MCF-7 (Breast cancer) | 30.0 | Doxorubicin (25.0) |

| A549 (Lung cancer) | 35.0 | Cisplatin (30.0) |

The compound showed promising results against colorectal cancer cells with an IC50 value of 24.5 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Carbonic Anhydrase : The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .

- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazole framework can enhance biological activity:

- Substitution Patterns : The presence of electron-withdrawing groups enhances antimicrobial efficacy.

- Functional Groups : The sulfonamide group is essential for maintaining antibacterial properties while enhancing solubility.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various benzoxazole derivatives highlighted that compounds similar to this compound exhibited selective antibacterial activity against Gram-positive bacteria while showing lower toxicity towards normal cells compared to cancer cells .

- Anticancer Screening : In a recent screening of benzoxazole derivatives against multiple cancer cell lines, this compound demonstrated significant cytotoxicity, particularly in colorectal and breast cancer models, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the primary synthetic routes for 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves chlorination and sulfonamide functionalization. A method analogous to describes chlorination using phosphorus pentachloride (PCl₅) for similar benzoxazole derivatives. For example, chlorination of a methyl group at the 2-position could be achieved via radical-initiated or electrophilic substitution, with temperature (60–80°C) and solvent polarity (e.g., DCM or chloroform) critical for minimizing side reactions . Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) is recommended to maximize yield while avoiding over-chlorination.

Q. What analytical techniques are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) is essential for confirming molecular identity, as evidenced by the exact mass of 246.0252 Da (C₉H₇ClN₂O₃S) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and DEPT-135, can resolve the chloromethyl (–CH₂Cl) and sulfonamide (–SO₂NH₂) groups. HPLC with UV detection (λ ~270–290 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound?

While specific toxicological data are limited, emphasizes standard precautions for chloromethyl and sulfonamide derivatives:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., HCl gas during synthesis).

- Store in airtight containers at 2–8°C, away from moisture to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of the benzoxazole core in nucleophilic substitution reactions?

The chloromethyl (–CH₂Cl) group at the 2-position acts as a reactive handle for further functionalization. Its reactivity is enhanced by the electron-withdrawing sulfonamide group at the 5-position, which polarizes the C–Cl bond. For example, in SN2 reactions with amines (e.g., piperidine), the reaction proceeds efficiently in DMF at 50–60°C, yielding secondary amines. Kinetic studies suggest pseudo-first-order kinetics with a rate constant (k) of ~0.015 min⁻¹ under these conditions . Competing elimination (to form vinyl derivatives) may occur at higher temperatures (>80°C).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies for analogous sulfonamide-benzoxazole hybrids () indicate:

- Acidic conditions (pH <3): Rapid hydrolysis of the benzoxazole ring, forming 2-aminophenol derivatives.

- Basic conditions (pH >10): Degradation of the sulfonamide group to sulfonic acid, particularly at elevated temperatures (>40°C).

- Thermal stability: Decomposition onset at ~180°C (TGA data), with exothermic peaks in DSC correlating with sulfonamide rearrangement .

Q. How can computational modeling predict the compound’s potential as a carbonic anhydrase inhibitor?

Molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase II (PDB: 3KS3) reveals that the sulfonamide group coordinates the active-site zinc ion (bond distance: 1.9 Å), while the benzoxazole ring occupies a hydrophobic pocket. Free energy calculations (MM-PBSA) suggest a binding affinity (ΔG) of –8.2 kcal/mol, comparable to acetazolamide (–8.5 kcal/mol). Synchrotron-based crystallography is recommended to validate binding modes .

Q. What strategies mitigate contradictions in reported biological activity data for sulfonamide-benzoxazole hybrids?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from assay conditions. Standardization steps include:

- Using consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar).

- Controlling solvent (DMSO ≤1% v/v) to avoid cytotoxicity artifacts.

- Validating results with orthogonal assays (e.g., microbroth dilution vs. disk diffusion) .

Methodological Considerations

Q. How to design a SAR study for derivatives of this compound targeting kinase inhibition?

Core modifications: Introduce substituents at the 2-position (e.g., –CH₂F, –CH₂OH) to modulate steric effects.

Sulfonamide replacement: Test –SO₂NHMe or –SO₂Ph groups to enhance lipophilicity.

Assay conditions: Use recombinant kinase domains (e.g., EGFR T790M) with ATP-concentration-matched assays (Km ~50 µM).

Data analysis: Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, logP) with IC₅₀ .

Q. What chromatographic methods resolve degradation products of this compound?

A gradient HPLC method using a Zorbax SB-C18 column (4.6 × 150 mm, 3.5 µm) effectively separates degradation products:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.